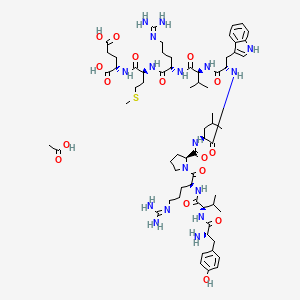
BDC2.5 mimotope 1040-31 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDC2.5 mimotope 1040-31 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Chemical Reactions Involved
The primary reaction during synthesis is peptide bond formation via nucleophilic acyl substitution. For example:
-
Coupling Reaction :
R−NH2+O=C−NHR’→R−NH−CO−R’+byproducts
Here, the amino group (R-NH₂) attacks the activated carbonyl group (O=C-NHR') of the incoming amino acid.
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Sequence | YVRPLWVRME | |
| Molecular Weight | 1348.6 Da (peptide) | |
| Molecular Weight | 1408.69 Da (acetate) | |
| Purity | 95% (HPLC) | |
| Storage Condition | -20°C |
Key Observations :
-
The acetate form adds approximately 60 Da to the molecular weight, likely due to the inclusion of an acetate counterion (CH₃COO⁻) .
-
The peptide’s high purity (>95%) is achieved through HPLC purification .
Research Findings
-
Synthesis Robustness : Solid-phase synthesis ensures reproducibility and scalability, critical for large-scale production.
-
Biological Activity : The peptide’s agonistic activity is confirmed by its ability to stimulate BDC2.5 cells with high specificity .
-
Structural Stability : The acetate form maintains stability under -20°C storage conditions, ensuring reliable experimental results .
This compound exemplifies how peptide chemistry enables targeted immunological studies, particularly in understanding T-cell-mediated autoimmune diseases like type 1 diabetes.
Scientific Research Applications
BDC2.5 mimotope 1040-31 acetate has several scientific research applications:
Immunology: It is used to study the activation and response of diabetogenic T cell clones, particularly BDC2.5 T cells
Diabetes Research: The compound is used to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic strategies
Peptide Research: It serves as a model peptide for studying peptide synthesis, purification, and characterization techniques
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
BDC2.5 mimotope 1040-31 TFA: Another form of the same peptide with trifluoroacetic acid as the counterion
Uniqueness
BDC2.5 mimotope 1040-31 acetate is unique due to its specific agonistic activity towards BDC2.5 T cells. This specificity makes it a valuable tool for studying autoimmune diabetes and developing targeted therapies .
Properties
Molecular Formula |
C65H101N17O16S |
|---|---|
Molecular Weight |
1408.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S.C2H4O2/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83;1-2(3)4/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70);1H3,(H,3,4)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-;/m0./s1 |
InChI Key |
LSKDGUAKEKENEU-GZIBXPKESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















